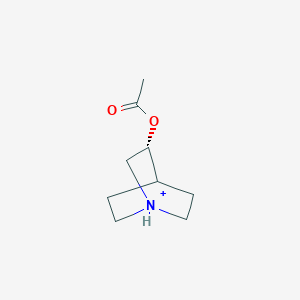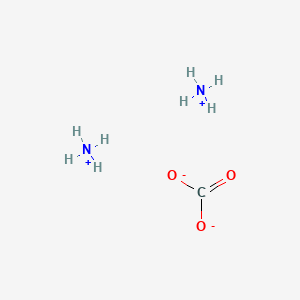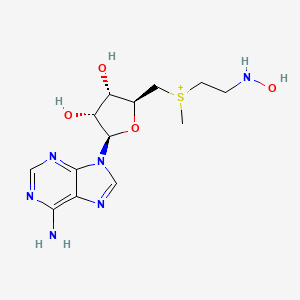
4'' deoxy EM-A enolether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’’ Deoxy EM-A enolether, also known as KOS1326, is a synthetic organic compound. It belongs to the class of motilides, which are derivatives of erythromycin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’’ deoxy EM-A enolether involves the modification of erythromycin derivatives. One approach includes the design and synthesis of 4’'-deoxy derivatives of 8,9-anhydroerythromycin 6,9-hemiacetal . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The process would involve optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 4’’ Deoxy EM-A enolether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
4’’ Deoxy EM-A enolether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of enolethers.
Biology: It is investigated for its effects on cellular processes and receptor interactions.
Industry: It may be used in the synthesis of other pharmacologically active compounds and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4’’ deoxy EM-A enolether involves its interaction with motilin receptors. It acts as an agonist, binding to these receptors and inducing a conformational change that triggers downstream signaling pathways. This interaction leads to increased gastrointestinal motility, making it a potential candidate for treating conditions like gastroparesis .
相似化合物的比较
- EM-A enolether (ME4)
- N-ethyl, N-methyl EM-A (ME36)
- EM-B enolether (ME67)
- N-ethyl, N-methyl EM-A enolether (EM523)
- ABT-229
Comparison: 4’’ Deoxy EM-A enolether (KOS1326) is unique due to the removal of the 4’'-OH group from the cladinose sugar, which significantly affects its desensitizing properties and interaction with motilin receptors . This structural modification distinguishes it from other motilides and contributes to its specific pharmacological profile.
属性
分子式 |
C37H65NO11 |
|---|---|
分子量 |
699.9 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C37H65NO11/c1-14-26-37(10,42)31(40)22(5)29-19(2)16-36(9,49-29)32(48-34-28(39)25(38(11)12)15-20(3)45-34)23(6)30(24(7)33(41)46-26)47-27-18-35(8,43-13)17-21(4)44-27/h20-28,30-32,34,39-40,42H,14-18H2,1-13H3/t20-,21+,22+,23+,24-,25+,26-,27+,28-,30+,31-,32-,34+,35+,36-,37-/m1/s1 |
InChI 键 |
UJUXMUPAZCCNTJ-ANUGEFLXSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


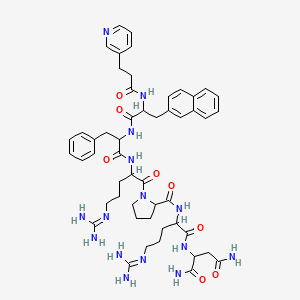
![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)
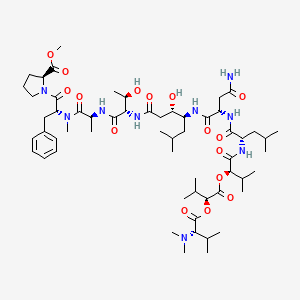
![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)
![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
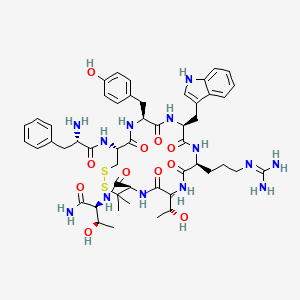
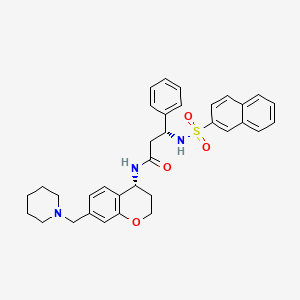
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)
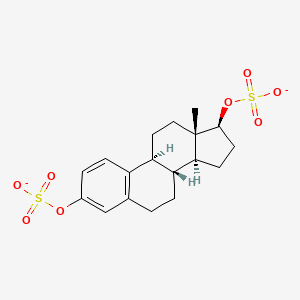
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
